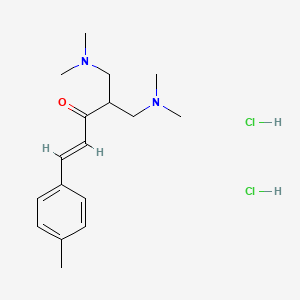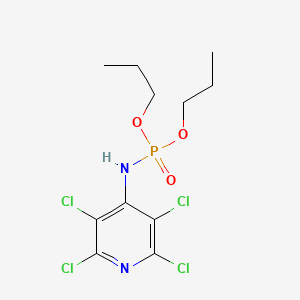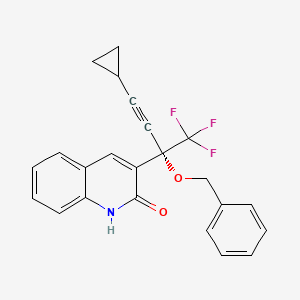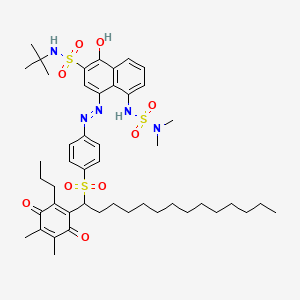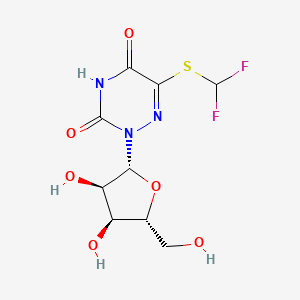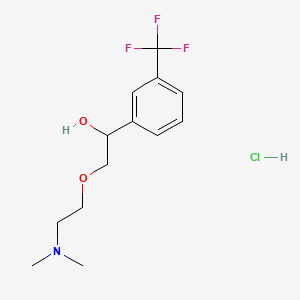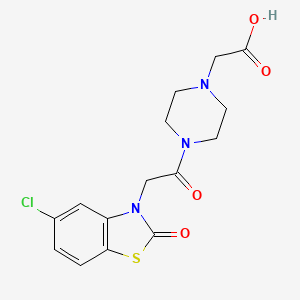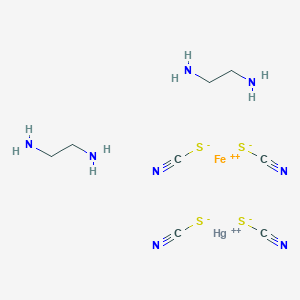
Bis(ethylenediamine)(mercurictetrathiocyanato)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylenediamine)(mercurictetrathiocyanato)iron is a coordination compound that features iron as the central metal ion, coordinated with ethylenediamine and mercurictetrathiocyanato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylenediamine)(mercurictetrathiocyanato)iron typically involves the reaction of iron salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH of the solution is carefully monitored to ensure the proper formation of the complex. The reaction mixture is then subjected to stirring and heating to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(ethylenediamine)(mercurictetrathiocyanato)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state species.
Reduction: It can also undergo reduction reactions, where the iron center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, specific pH ranges, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Bis(ethylenediamine)(mercurictetrathiocyanato)iron has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-ligand interactions.
Biology: The compound’s interactions with biological molecules are of interest for understanding metalloprotein functions and developing metal-based drugs.
Medicine: Research into its potential as an anticancer agent is ongoing, with studies focusing on its ability to induce cell death in cancer cells.
Industry: The compound’s unique properties make it useful in catalysis and materials science, where it can be employed in the development of new materials and catalytic processes.
Mechanism of Action
The mechanism by which Bis(ethylenediamine)(mercurictetrathiocyanato)iron exerts its effects involves its ability to coordinate with various molecular targets. The iron center can participate in redox reactions, while the ligands can interact with biological molecules, leading to changes in their structure and function. The pathways involved may include the generation of reactive oxygen species, disruption of cellular processes, and induction of cell death mechanisms such as apoptosis or ferroptosis.
Comparison with Similar Compounds
Similar Compounds
Chlorido[N,N′-bis(salicylidene)ethylenediamine]iron(III): This compound also features iron coordinated with ethylenediamine ligands and has been studied for its anticancer properties.
N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED): An iron chelator used in medical applications for treating iron overload.
Uniqueness
Bis(ethylenediamine)(mercurictetrathiocyanato)iron is unique due to its specific ligand environment, which imparts distinct chemical and physical properties
Properties
CAS No. |
80732-92-9 |
|---|---|
Molecular Formula |
C8H16FeHgN8S4 |
Molecular Weight |
609.0 g/mol |
IUPAC Name |
ethane-1,2-diamine;iron(2+);mercury(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Fe.Hg/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
InChI Key |
RQQPPLIHFSWIEP-UHFFFAOYSA-J |
Canonical SMILES |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+2].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


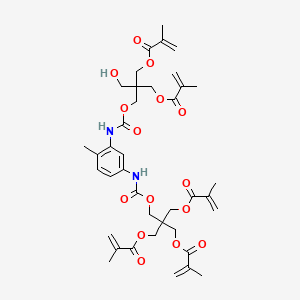
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
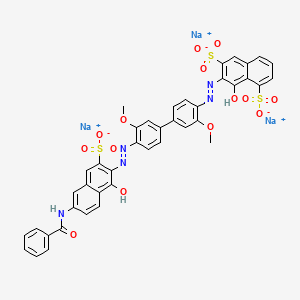
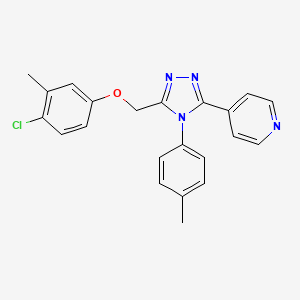

![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
